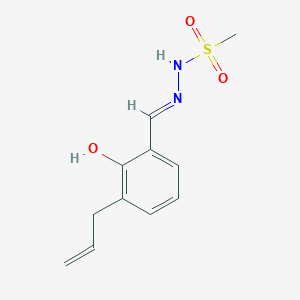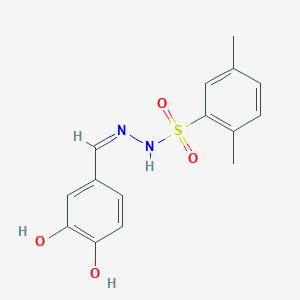
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, also known as AHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide exerts its pharmacological effects through various mechanisms. One of the main mechanisms of action of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is its ability to scavenge free radicals and inhibit oxidative stress. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide also inhibits the activity of various pro-inflammatory enzymes, such as COX-2 and iNOS, which are involved in the development of inflammation. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to have various biochemical and physiological effects. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to reduce oxidative stress and inflammation, which are two major contributors to the development of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has also been found to reduce blood glucose levels, making it a potential candidate for the treatment of diabetes. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to reduce the levels of LDL cholesterol and triglycerides, making it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is its easy synthesis method and low cost. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is also stable under various conditions, making it suitable for use in various lab experiments. However, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has a promising future in various fields. One of the future directions of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is in the development of new drugs for the treatment of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can also be used as a potential candidate for the development of new antibiotics. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can be used as a potential candidate for the development of new materials for various applications, such as sensors and catalysts.
Conclusion:
In conclusion, N’-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, or N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to possess potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the treatment of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has a promising future in various fields, and its potential applications are still being explored.
Synthesemethoden
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-allyl-2-hydroxybenzaldehyde with methanesulfonohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential applications in various fields. One of the most promising applications of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is in the field of medicine. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has also been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-5-9-6-4-7-10(11(9)14)8-12-13-17(2,15)16/h3-4,6-8,13-14H,1,5H2,2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSSOPXYARRGO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
![1-(2-chlorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6133104.png)
![1-(2-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6133105.png)


![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)

![2-[(2-benzyl-4-morpholinyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6133153.png)
![({5-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6133160.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![3-(2-methoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6133174.png)
![3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)
